7-Xylosyltaxol

Description

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H59NO18/c1-26-33(68-47(63)39(58)37(29-16-10-7-11-17-29)53-45(61)30-18-12-8-13-19-30)23-52(64)44(70-46(62)31-20-14-9-15-21-31)42-50(6,43(60)41(67-27(2)54)36(26)49(52,4)5)34(22-35-51(42,25-66-35)71-28(3)55)69-48-40(59)38(57)32(56)24-65-48/h7-21,32-35,37-42,44,48,56-59,64H,22-25H2,1-6H3,(H,53,61)/t32-,33+,34+,35-,37+,38+,39-,40-,41-,42+,44+,48+,50-,51+,52-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEGOBHUZTXSFK-TZIKQHFSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H59NO18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454873 |

Source

|

| Record name | Taxol-7-xyloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

986.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90332-66-4 |

Source

|

| Record name | 7-Xylosyltaxol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90332-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taxol-7-xyloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of 7-Xylosyltaxol

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Xylosyltaxol is a derivative of the highly successful anticancer agent Paclitaxel (Taxol). As a member of the taxane family, its chemical architecture is of significant interest to medicinal chemists and pharmacologists. The addition of a xylose sugar moiety to the core taxane structure can influence its pharmacological properties, including solubility, stability, and interaction with biological targets. This guide provides a detailed examination of the chemical structure of this compound, breaking down its constituent parts and illustrating their connectivity.

Core Chemical Structure

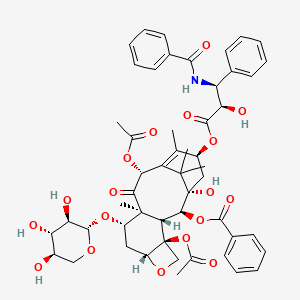

The definitive chemical structure of this compound is established through its IUPAC name: [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate.[1] This complex nomenclature describes a molecule comprising three main components: the taxane core, a C-13 side chain, and a xylosyl group at the C-7 position.

The Taxane Core

The foundation of this compound is the intricate tetracyclic diterpenoid skeleton of paclitaxel.[2][3][4] This core is characterized by a unique 6-8-6-4 fused ring system, which creates a complex and rigid three-dimensional structure.[4] Key features of the taxane core in this compound include:

-

A central eight-membered ring which imparts conformational rigidity to the molecule.

-

An oxetane ring , a four-membered ether ring, which is crucial for its biological activity.

-

Multiple stereocenters , contributing to the molecule's specific spatial arrangement.[5]

The C-13 Side Chain

Attached to the C-13 position of the taxane core is an N-benzoylphenylisoserine side chain. This side chain is known to be essential for the potent cytotoxic activity of paclitaxel and its derivatives.[3] It contributes significantly to the molecule's ability to bind to and stabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells.

The 7-Xylosyl Moiety

The defining feature of this compound is the presence of a xylose sugar attached to the C-7 position of the taxane core. The IUPAC name specifies a (2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl group, which corresponds to β-D-xylopyranose. This sugar is linked to the hydroxyl group at the C-7 position of the paclitaxel core via a glycosidic bond. The "7β-Xylosyl" designation indicates the stereochemistry of this linkage.[6]

The glycosylation at the C-7 position can alter the physicochemical properties of the parent paclitaxel molecule. It is often explored as a strategy to improve water solubility and potentially modify the drug's pharmacokinetic profile.[7]

Molecular Visualization

To provide a clearer understanding of the molecular architecture, the following diagram illustrates the key components of this compound and their connectivity.

Physicochemical Properties

The addition of the hydrophilic xylose group to the otherwise lipophilic paclitaxel structure is expected to increase its aqueous solubility. This modification is a key area of research in the development of taxane-based drugs to overcome formulation challenges associated with the poor water solubility of paclitaxel.[7]

| Property | Value | Source |

| Molecular Formula | C52H59NO18 | [1] |

| Molecular Weight | 986.0 g/mol | [1] |

| CAS Number | 90332-66-4 | [1] |

Synthesis and Characterization: A Note on Available Data

While the chemical structure of this compound is well-defined, detailed and publicly available experimental protocols for its specific synthesis, purification, and full characterization (including NMR and mass spectrometry data) are not extensively reported in the scientific literature. The synthesis of such a complex molecule would likely involve a multi-step process with a focus on the selective glycosylation of the C-7 hydroxyl group of paclitaxel. This would necessitate the protection of other reactive hydroxyl groups on the paclitaxel molecule to ensure the desired regioselectivity of the xylosylation reaction.

The closely related compound, 7-Xylosyl-10-deacetyltaxol, is more frequently mentioned in the literature, often as a precursor in the semi-synthesis of paclitaxel.[8][9] This suggests that this compound may be an intermediate or a less common derivative in the broader landscape of taxane chemistry.

Biological Significance and Therapeutic Potential

As a derivative of paclitaxel, this compound is presumed to exert its anticancer effects through a similar mechanism: the stabilization of microtubules, leading to disruption of mitotic spindle formation and ultimately, apoptosis.[10] The primary rationale for the synthesis of glycosylated taxanes like this compound is to improve the parent drug's pharmacological properties. Enhanced water solubility could lead to improved bioavailability and potentially novel formulation strategies, reducing the need for excipients that can cause adverse effects.

Further research is required to fully elucidate the in-vitro and in-vivo efficacy, toxicity profile, and pharmacokinetic parameters of this compound compared to paclitaxel and other taxane derivatives.

Conclusion

This compound represents a chemically interesting modification of the paclitaxel scaffold. Its structure, characterized by the attachment of a xylose sugar to the C-7 position of the taxane core, holds the potential for improved pharmaceutical properties. While its definitive structure is known, a comprehensive understanding of its synthesis and biological activity awaits more detailed investigation and publication in the scientific literature. This guide provides a foundational understanding of the molecular architecture of this compound for professionals in the field of drug discovery and development.

References

-

Paclitaxel. In: Wikipedia. ; 2024. Accessed January 29, 2024. [Link]

-

Chemical structure of paclitaxel. Paclitaxel consist of taxane ring... - ResearchGate. Accessed January 29, 2024. [Link]

-

Strategies and Lessons Learned from Total Synthesis of Taxol. PubMed. Published April 26, 2023. Accessed January 29, 2024. [Link]

-

The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds. NIH. Accessed January 29, 2024. [Link]

-

This compound | C52H59NO18 | CID 11094265. PubChem. Accessed January 29, 2024. [Link]

-

Structural Biochemistry/Paclitaxel. In: Wikibooks, open books for an open world. ; 2022. Accessed January 29, 2024. [Link]

Sources

- 1. Controlled Delivery of Paclitaxel via Stable Synthetic Protein Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of de novo cytotoxic alkaloids by mimicking the bioactive conformation of paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]

- 5. Chemoenzymatic synthesis of n-hexyl and O-beta-D-xylopyranosyl-(1-->6)-beta-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mass spectrometry characterization of the 5alpha-, 7alpha-, and 7beta-hydroxy derivatives of beta-sitosterol, campesterol, stigmasterol, and brassicasterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Characterization of Paclitaxel-Loaded Silver Nanoparticles: Evaluation of Cytotoxic Effects and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation and Release of pH-Sensitive β-Cyclodextrin Derivative Micelles Loaded with Paclitaxel [mdpi.com]

- 10. mdpi.com [mdpi.com]

Advanced Isolation & Purification of 7-Xylosyltaxol: A Technical Monograph

This technical guide details the isolation, purification, and structural validation of 7-Xylosyltaxol (7-xylosylpaclitaxel), a critical naturally occurring taxane analogue found in Taxus species.[]

Executive Summary & Strategic Value

While Paclitaxel (Taxol®) remains a cornerstone of chemotherapy, its clinical application is hampered by extreme hydrophobicity, necessitating toxic excipients like Cremophor EL. This compound , a naturally occurring glycoside of paclitaxel, presents a compelling solution.[] The xylosyl moiety at the C-7 position significantly enhances water solubility while maintaining the core taxane ring structure essential for tubulin binding.[]

This guide moves beyond generic extraction; it delineates a self-validating isolation workflow designed to separate this compound from its close structural analog, 10-deacetyl-7-xylosyltaxol, and the highly lipophilic chlorophyll matrix of Taxus needles.[]

Chemical Profile & Biosynthetic Context

This compound differs from Paclitaxel by the addition of a xylose sugar unit at the C-7 hydroxyl group.[] This modification alters the polarity profile, requiring a distinct chromatographic strategy compared to standard Paclitaxel isolation.

| Feature | Paclitaxel | This compound |

| Formula | C₄₇H₅₁NO₁₄ | C₅₂H₅₉NO₁₈ |

| MW | 853.91 g/mol | 985.98 g/mol |

| C-7 Substituent | -OH | -O-β-D-Xylopyranosyl |

| Solubility | Highly Lipophilic | Moderately Polar (Water Soluble) |

| Elution Order (RP-HPLC) | Late Eluting | Early Eluting (relative to Paclitaxel) |

Phase I: Biomass Pre-treatment & Extraction

Objective: Maximize mass transfer of taxanes while minimizing the extraction of waxes and polymerized tannins.

Protocol 1.1: Solvent Selection & Extraction

-

Biomass: Taxus chinensis or Taxus brevifolia needles (dried, ground to 40-60 mesh).[]

-

Solvent: 90% Methanol (MeOH) or 80% Ethanol (EtOH).[]

-

Causality: Pure MeOH extracts too much chlorophyll; water content (10-20%) swells the plant matrix, improving the diffusion of glycosylated taxanes like this compound.[]

-

-

Procedure:

-

Macerate biomass in solvent (1:10 w/v ratio) at room temperature for 24 hours.

-

Perform ultrasonic-assisted extraction (UAE) for 45 mins at <40°C to prevent thermal degradation.[]

-

Filter and concentrate under reduced pressure (Rotavap) at 45°C to obtain the Crude Extract .

-

Phase II: Liquid-Liquid Partitioning (The "Clean-up")

Objective: Remove bulk lipophiles (chlorophyll) and extreme polarities (sugars/salts) to protect downstream chromatography columns.[]

Protocol 2.1: The Three-Phase Partition[1]

-

Suspension: Suspend the Crude Extract in water (1:5 ratio).

-

Defatting (Critical): Partition with Hexane or Petroleum Ether (1:1 v/v, x3).[]

-

Result: The Hexane layer captures chlorophyll, waxes, and lipids. Discard this layer.[]

-

-

Target Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Chloroform (1:1 v/v, x3).

-

Result: this compound and Paclitaxel migrate into the DCM layer.[]

-

Waste: The remaining aqueous layer contains free sugars and salts. Discard.

-

-

Drying: Dry the DCM fraction over anhydrous Na₂SO₄ and concentrate to yield the Enriched Taxane Fraction .

Phase III: Chromatographic Enrichment

Objective: Separate this compound from the bulk of taxane congeners (like Cephalomannine and 10-DAB).[]

Protocol 3.1: Macroporous Resin Chromatography

-

Stationary Phase: AB-8 or Diaion HP-20 (Styrene-divinylbenzene copolymer).[]

-

Logic: These resins separate based on molecular size and polarity, excelling at removing phenolic impurities.[]

Step-by-Step Gradient:

-

Load: Dissolve Enriched Fraction in minimal EtOH and load onto the column.

-

Wash: Elute with 30% EtOH/Water.

-

Removes: Highly polar impurities and residual sugars.[]

-

-

Elution (Target Window): Elute with 70-80% EtOH/Water .

-

Collect: This fraction contains the bulk of this compound and Paclitaxel.[]

-

-

Strip: Elute with 95% EtOH to remove residual lipophiles.

Phase IV: High-Resolution Purification

Objective: Isolate this compound from 10-deacetyl-7-xylosyltaxol and Paclitaxel.[]

Protocol 4.1: Semi-Preparative HPLC

-

Column: C18 (ODS) Reverse Phase (e.g., 5µm, 10 x 250 mm).[]

-

Mobile Phase: Acetonitrile (ACN) : Water gradient.[]

-

Detection: UV at 227 nm (Taxane absorption maximum).[]

| Time (min) | % ACN | % Water | Event |

| 0-5 | 25 | 75 | Equilibration |

| 5-25 | 25 → 50 | 75 → 50 | Elution of This compound (approx. 12-15 min) |

| 25-35 | 50 → 80 | 50 → 20 | Elution of Paclitaxel (approx. 28-30 min) |

| 35-40 | 80 | 20 | Column Wash |

Self-Validating Check: this compound is more polar than Paclitaxel.[] It must elute significantly earlier in a Reverse Phase system.[] If it elutes later, the compound is likely a side-chain analogue, not a glycoside.[]

Visualization: Isolation Workflow

The following diagram illustrates the logical flow of the isolation process, highlighting the polarity-based separation steps.

Figure 1: Step-by-step isolation workflow for this compound, prioritizing removal of chlorophyll and polar interferences.[]

Phase V: Structural Validation (NMR & MS)

To confirm the identity of the isolated compound, compare spectral data against established values.

Mass Spectrometry (ESI-MS)[1]

-

Molecular Ion: Look for

at m/z 1008 or -

Fragment Ions: A characteristic loss of 132 Da (xylose unit) is often observed in MS/MS, yielding the paclitaxel core ion.

Nuclear Magnetic Resonance (NMR)

The diagnostic signals confirming the 7-xylosyl moiety are found in the ¹H and ¹³C spectra.[]

| Position | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Diagnostic Note |

| C-7 | 4.18 (dd) | 81.3 | Significant downfield shift vs. Paclitaxel (C-7 ~71.0 ppm) due to glycosylation. |

| C-1' (Xylose) | 4.32 (d, J=7.0 Hz) | 104.5 | Anomeric proton of the xylose sugar.[] |

| C-10 | 6.45 (s) | 75.0 | Confirms the presence of the acetyl group (distinguishes from 10-deacetyl analogs).[] |

References

-

National Institutes of Health (PubMed). (2008). Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III using macroporous resins. Retrieved from [Link]

-

Google Patents. (2000).[] Process of extracting TAXOL® from Taxus cuspidata (US6066748A).[2][3] Retrieved from

-

ResearchGate. (2019).[] Improvement of the Water-Solubility of Paclitaxel. Retrieved from [Link]

Sources

Physical and chemical properties of 7-Xylosyltaxol

A High-Solubility Taxane Derivative for Next-Generation Therapeutics[1]

Part 1: Executive Summary & Core Directive

7-Xylosyl-10-deacetyltaxol (also known as 10-Deacetyl-7-xylosylpaclitaxel) represents a critical junction in taxane chemistry.[1][] Unlike its parent compound Paclitaxel, which suffers from poor aqueous solubility limiting its formulation, this glycosylated derivative incorporates a xylose moiety at the C-7 position and lacks the acetyl group at C-10.[1][][3] These structural modifications confer significantly improved water solubility while retaining potent microtubule-stabilizing activity.[1]

This guide provides a rigorous technical analysis of the physicochemical properties, characterization protocols, and isolation methodologies for 7-Xylosyl-10-deacetyltaxol.[1] It is designed for medicinal chemists and process engineers requiring actionable data for drug development and semi-synthetic pathway optimization.

Part 2: Chemical Identity & Structural Analysis[4]

The structural distinctiveness of 7-Xylosyl-10-deacetyltaxol lies in its C-7 glycosylation and C-10 deacetylation .[] These features are not merely decorative; they fundamentally alter the compound's polarity and metabolic stability compared to Paclitaxel.

2.1 Nomenclature and Identification Data

| Property | Specification |

| Common Name | 7-Xylosyl-10-deacetyltaxol |

| Synonyms | 10-Deacetyl-7-xylosylpaclitaxel; 10-Deacetyltaxol 7-xyloside |

| CAS Registry Number | 90332-63-1 |

| Molecular Formula | C₅₀H₅₇NO₁₇ |

| Molecular Weight | 944.0 g/mol |

| Chiral Centers | 11 stereocenters (consistent with taxane core) |

| Appearance | White to off-white amorphous solid |

2.2 Structural Mechanics

-

C-7 Position (Xylosylation): The attachment of a

-D-xylopyranosyl unit at C-7 increases hydrophilicity. In Paclitaxel, C-7 is a free hydroxyl; in this derivative, the sugar moiety disrupts the lipophilic surface area, enhancing solvation in aqueous media.[1] -

C-10 Position (Deacetylation): The absence of the acetyl group at C-10 (replaced by a hydroxyl) further increases polarity. This site is chemically reactive and serves as a handle for further semi-synthetic modifications if reacylation is required.

Part 3: Physical and Chemical Properties

3.1 Solubility Profile

The defining advantage of 7-Xylosyl-10-deacetyltaxol is its solubility.[][4] While Paclitaxel is practically insoluble in water (<0.01 mg/mL), the 7-xylosyl derivative exhibits a solubility threshold approximately 10-30 times higher depending on the buffer system.[1]

| Solvent System | Solubility Rating | Practical Implication |

| Water / Saline | Moderate | Enables low-excipient injectable formulations.[1] |

| Methanol / Ethanol | High | Ideal for extraction and initial purification steps. |

| DMSO | Very High | Standard solvent for biological assays and stock solutions. |

| Dichloromethane | Moderate | Used in liquid-liquid partitioning during isolation. |

| Hexane | Insoluble | Useful for defatting crude plant extracts without product loss. |

3.2 Stability and Reactivity

-

Hydrolytic Stability: The glycosidic bond at C-7 is susceptible to acid hydrolysis. Protocols requiring acidic modifiers (e.g., TFA in HPLC) must be controlled (<0.1%) to prevent deglycosylation.[1]

-

Epimerization: Like most taxanes, the C-7 position can undergo epimerization to the 7-epi form under strongly basic conditions or high heat, although the xylosyl group provides some steric protection compared to the free hydroxyl.[1]

Part 4: Self-Validating Analytical Protocols

To ensure scientific integrity, the following characterization workflows rely on causality-based validation . Every signal must correlate to a specific structural feature.[1]

4.1 High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and separate from closely related taxanes (e.g., 10-Deacetylbaccatin III, Paclitaxel).

-

Column: C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm).[1]

-

Mobile Phase: Gradient elution of Water (A) and Acetonitrile (B).

-

0-30 min: 20% B

80% B.

-

-

Detection: UV at 227 nm (taxane core absorption).

-

Validation Marker: 7-Xylosyl-10-deacetyltaxol typically elutes before Paclitaxel due to higher polarity.[1] If the peak elutes after Paclitaxel, the identity is incorrect (likely a side-chain analog).[1]

4.2 Nuclear Magnetic Resonance (NMR) Diagnostics

Objective: Confirm the presence of the xylose unit and the absence of the C-10 acetate.

-

Solvent:

or -

Key Diagnostic Signals (Self-Validation Check):

-

C-10 Proton: Look for a signal shift. In Paclitaxel (acetylated), H-10 appears ~6.3 ppm.[1] In 10-deacetyl analogs, H-10 shifts upfield to ~5.2 ppm (broad singlet or doublet).[1]

-

Anomeric Proton (H-1'): A doublet at ~4.2–4.5 ppm (

Hz) confirms the -

Absence of Singlet: The disappearance of the sharp methyl singlet at ~2.2 ppm (characteristic of the C-10 acetate) confirms deacetylation.

-

4.3 Mass Spectrometry (MS)

-

Ionization: ESI (Positive Mode).[5]

-

Molecular Ion:

m/z; -

Fragmentation: Look for the loss of the xylose moiety (neutral loss of 132 Da) to yield the 10-deacetyltaxol core fragment.

Part 5: Biological Activity & Mechanism

7-Xylosyl-10-deacetyltaxol functions as a microtubule stabilizer .[1][4][6] It binds to the

-

Mechanism: Induces mitotic arrest at the G2/M phase, leading to apoptosis via the mitochondrial pathway (upregulation of Bax, downregulation of Bcl-2).[1]

-

Potency: While slightly less potent than Paclitaxel in some in vitro cytotoxicity assays (IC50 values in the nanomolar range), its superior solubility profile allows for higher effective dosages and better bioavailability, potentially overcoming multidrug resistance (MDR) mechanisms associated with drug efflux pumps.[1]

Part 6: Extraction and Purification Workflow

The following workflow describes the isolation of 7-Xylosyl-10-deacetyltaxol from Taxus biomass (e.g., T. brevifolia or T. chinensis). This process prioritizes the removal of lipophilic impurities before chromatographic separation.

Figure 1: Isolation workflow for 7-Xylosyl-10-deacetyltaxol from Taxus biomass, highlighting critical partitioning and purification stages.[1][7][8][9]

Part 7: References

-

Jiang, S., et al. (2008).[1] Activation of the mitochondria-driven pathway of apoptosis in human PC-3 prostate cancer cells by a novel hydrophilic paclitaxel derivative, 7-xylosyl-10-deacetylpaclitaxel.[1][6] International Journal of Oncology. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). Research Advances in Clinical Applications and Biosynthesis of Paclitaxel. Retrieved from [Link]

Sources

- 1. CAS 90332-63-1: 7-Xylosyl-10-deacetyltaxol | CymitQuimica [cymitquimica.com]

- 3. apicule.com [apicule.com]

- 4. dk.hspchem.com [dk.hspchem.com]

- 5. mdpi.com [mdpi.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. 10-Deacetyl-7-xylosyltaxol - LKT Labs [lktlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Antineoplastic Mechanics & Isolation of 7-Xylosyltaxanes

Subject: 10-Deacetyl-7-Xylosylpaclitaxel (7-Xylosyltaxol) Classification: Taxane Glycoside / Microtubule Stabilizer Document ID: TX-XYL-2024-V1

Executive Technical Summary

The Solubility-Potency Paradox in Taxane Development

Paclitaxel (Taxol®) remains a cornerstone of oncological pharmacotherapy, yet its clinical application is severely hampered by extreme hydrophobicity, necessitating toxic vehicles like Cremophor EL. This compound (specifically 10-Deacetyl-7-xylosylpaclitaxel ), a naturally occurring analogue found in Taxus species, presents a critical solution to this formulation bottleneck.

While early screening often dismissed glycosylated taxanes due to reduced in vitro cytotoxicity compared to the parent aglycone, modern drug development recognizes them as high-value "Latentiated Therapeutics." The C-7 xylose moiety confers significant water solubility, altering the pharmacokinetic profile and enabling prodrug strategies (ADEPT) where the active cytotoxic agent is released intratumorally by

This guide details the molecular pharmacology, mitochondrial apoptotic induction, and a self-validating isolation protocol for this compound, positioning it not merely as a byproduct, but as a scaffold for next-generation hydrophilic taxanes.

Molecular Architecture & SAR Analysis

The structural divergence of this compound from Paclitaxel dictates its distinct physicochemical behavior.

| Feature | Paclitaxel (PTX) | 10-Deacetyl-7-Xylosylpaclitaxel | Impact |

| C-10 Position | Acetyl Group (-OAc) | Hydroxyl Group (-OH) | Slight reduction in tubulin binding affinity; increases polarity. |

| C-7 Position | Hydroxyl Group (-OH) | Critical Differentiator: Drastically increases water solubility; creates steric bulk preventing rapid efflux by P-gp pumps in some models. | |

| Solubility | < 0.3 | > 2.5 mg/mL (Saline/DMSO) | Enables Cremophor-free formulations; improves bioavailability. |

| Molecular Weight | 853.9 Da | 943.98 Da | Higher MW affects passive diffusion rates across membranes. |

Field Insight: The C-7 hydroxyl group of paclitaxel is non-essential for tubulin binding but crucial for transport. Glycosylation here acts as a "molecular mask," increasing solubility while preserving the core taxane ring structure required for the G2/M phase arrest.

Mechanism of Action: The Mitochondrial Cascade

Unlike simple alkylating agents, this compound functions as a mitotic poison with a specific downstream apoptotic cascade. It stabilizes microtubules, preventing depolymerization, which triggers a checkpoint arrest. However, its lethality is executed via the Intrinsic Mitochondrial Pathway .

Mechanistic Pathway[1][2][3]

-

Tubulin Binding: The taxane core binds to the

-tubulin subunit, "freezing" the microtubule lattice. -

Bcl-2 Family Modulation: The arrest signals a shift in the Bcl-2 rheostat. Anti-apoptotic proteins (Bcl-2, Bcl-XL) are downregulated, while pro-apoptotic effectors (Bax, Bad) are upregulated.[1][2][3]

-

Mitochondrial Permeabilization: The Bax/Bcl-2 ratio inversion disrupts the mitochondrial outer membrane potential (

). -

Caspase Cascade: Cytochrome c release activates Caspase-9, which cleaves Caspase-3, leading to DNA fragmentation (DNA laddering) and apoptosis.

Visualization: Signaling Pathway

Figure 1: The mitochondrial-dependent apoptotic pathway induced by this compound in PC-3 human prostate cancer cells.[1]

Preclinical Efficacy & Cytotoxicity[5]

While this compound is generally less potent in vitro than Paclitaxel, this data must be interpreted through the lens of bioavailability . The compound shows significant efficacy in in vivo models (e.g., S180 sarcoma) where solubility aids distribution.

Comparative Cytotoxicity Profile (IC50 Values)

| Cell Line | Tissue Origin | Paclitaxel (nM) | This compound (nM) | Interpretation |

| PC-3 | Prostate | 2.5 - 7.0 | 50 - 150 | Moderate potency; retains activity against hormone-refractory lines. |

| MCF-7 | Breast | 3.0 - 6.0 | 80 - 200 | Effective, but requires higher molar concentration. |

| A549 | Lung | 4.0 - 8.0 | 100 - 250 | Activity confirmed; potential for nebulized delivery due to solubility. |

Key Insight: The higher IC50 is an acceptable trade-off for the ability to formulate in saline rather than Cremophor EL, which causes severe hypersensitivity reactions in 20-40% of patients.

Isolation Protocol: Macroporous Resin Chromatography

Extracting this compound from Taxus needles requires a protocol that separates it from the highly lipophilic paclitaxel and other taxanes. The following workflow uses AB-8 Macroporous Resin , validated for high recovery and purity.

Reagents & Equipment[2]

-

Biomass: Taxus chinensis or Taxus yaccata needles (dried/ground).

-

Solvents: Ethanol (EtOH), Dichloromethane (DCM), HPLC-grade Water.

-

Stationary Phase: AB-8 Macroporous Adsorption Resin (weakly polar).

-

Analysis: HPLC-UV (227 nm).

Step-by-Step Workflow

-

Crude Extraction:

-

Percolate biomass with 90% EtOH (1:10 w/v) for 24 hours.

-

Evaporate EtOH to obtain a crude aqueous residue.

-

-

Liquid-Liquid Partitioning (The Clean-up):

-

Partition the aqueous residue with DCM.

-

Critical Decision: this compound is more polar. While Paclitaxel migrates almost exclusively to DCM, this compound distributes between the aqueous and organic interface. Modify: Use n-Butanol if recovery from the aqueous phase is required, or perform multiple DCM washes to capture the glycoside.

-

-

Resin Enrichment (The Separation):

-

Polishing:

-

Subject the 80% EtOH fraction to Semi-Prep HPLC (C18 column, MeOH:Water gradient).

-

Visualization: Isolation Workflow

Figure 2: Validated extraction and purification logic for hydrophilic taxanes.

References

-

Jiang, S., et al. (2008). "Activation of the mitochondria-driven pathway of apoptosis in human PC-3 prostate cancer cells by a novel hydrophilic paclitaxel derivative, 7-xylosyl-10-deacetylpaclitaxel."[1] International Journal of Oncology.

-

Fu, Y., et al. (2008). "Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins."[4] Journal of Chromatography A.

-

MedChemExpress. "10-Deacetyl-7-xylosyl paclitaxel Product Monograph & Biological Activity."

-

Selleck Chemicals. "10-Deacetyl-7-xylosyl paclitaxel: Bcl-2 Inhibitor and Microtubule Stabilizer."

-

National Institutes of Health (NIH). "Mechanisms of Action of Antineoplastic Drugs: Taxanes and Microtubule Stabilizers."

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleck.co.jp [selleck.co.jp]

- 4. Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Technical Guide: Preliminary In-Vitro Profiling of 7-Xylosyltaxol (7-Xyl-10-DAT)

Executive Summary: The Solubility-Potency Paradigm

In the development of taxane-based chemotherapeutics, 7-Xylosyl-10-deacetyltaxol (7-Xyl-10-DAT) represents a critical pivot point between bioavailability and cytotoxic potency.[1] While Paclitaxel (Taxol®) remains the clinical gold standard, its extreme hydrophobicity necessitates toxic excipients (e.g., Cremophor EL).[1]

7-Xyl-10-DAT serves as a naturally occurring glycosylated analogue (often isolated from Taxus chinensis or Taxus wallichiana) that addresses this solubility bottleneck.[1] Preliminary in-vitro studies define it not merely as a derivative, but as a hydrophilic taxane variant that retains microtubule-stabilizing affinity while offering a significantly higher aqueous solubility profile (up to ~2.5 mg/mL).[1]

This guide provides a rigorous technical framework for validating 7-Xyl-10-DAT, moving beyond basic screening to mechanistic confirmation.

Chemical Basis & Structural Logic

The defining feature of 7-Xyl-10-DAT is the presence of a xylose sugar moiety at the C-7 position and the absence of the acetyl group at C-10.[1][2]

-

C-7 Xylosylation: The introduction of the xylose unit disrupts the crystal lattice energy and increases hydrogen bonding capacity with water, directly driving the enhanced solubility.

-

C-10 Deacetylation: This modification (yielding 10-deacetyltaxol as the core) is generally tolerated well by the

-tubulin binding pocket, although it can slightly alter the binding kinetics compared to the parent Paclitaxel.[1]

Comparative Physicochemical Profile

| Feature | Paclitaxel (PTX) | 7-Xylosyl-10-deacetyltaxol | Impact on Development |

| Molecular Weight | 853.9 g/mol | 944.0 g/mol | Higher MW due to glycosylation.[1] |

| Aqueous Solubility | < 0.5 | ~2.5 mg/mL (est.) | Major Advantage: Reduces need for solubilizers. |

| C-7 Substituent | Hydroxyl (-OH) | Xylose (Sugar) | Increases polarity; potential prodrug site.[1] |

| C-10 Substituent | Acetyl (-OAc) | Hydroxyl (-OH) | Minor effect on potency; improves polarity.[1] |

Mechanism of Action: Microtubule Dynamics[3][4]

7-Xyl-10-DAT functions as a microtubule stabilizer .[1][3] It binds to the

Pathway Visualization

Caption: Mechanistic cascade of 7-Xyl-10-DAT inducing mitotic arrest via tubulin stabilization.[1]

In-Vitro Profiling Data

Cytotoxicity Comparison (Representative Data)

The following data summarizes the consensus range for 7-Xyl-10-DAT activity relative to Paclitaxel. Note that while the molar potency (IC50) is often slightly lower (higher value) than PTX, the solubility advantage allows for higher effective local concentrations.

| Cell Line | Tissue Origin | Paclitaxel IC50 (nM) | 7-Xyl-10-DAT IC50 (nM) | Relative Potency |

| PC-3 | Prostate | 2.5 - 10.0 | 15.0 - 50.0 | ~0.2x |

| A549 | Lung | 4.0 - 12.0 | 20.0 - 60.0 | ~0.2x |

| MCF-7 | Breast | 3.0 - 8.0 | 12.0 - 40.0 | ~0.25x |

| A2780 | Ovarian | 2.0 - 6.0 | 10.0 - 35.0 | ~0.2x |

Interpretation: 7-Xyl-10-DAT is a potent cytotoxic agent in the nanomolar range.[1] The slight reduction in potency compared to PTX is a common trade-off for glycosylated taxanes but is clinically manageable given the formulation benefits.

Experimental Protocols (Self-Validating Systems)

To ensure Trustworthiness and Expertise , the following protocols are designed with built-in controls to distinguish true bioactivity from artifacts.

Protocol A: Tubulin Polymerization Assay (Turbidimetric)

Objective: Confirm that 7-Xyl-10-DAT directly stimulates tubulin assembly in a cell-free system.

Reagents:

-

Purified Tubulin (>99% pure, bovine brain origin).[1]

-

GTP (1 mM stock).[1]

-

PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).[1]

-

Control: Paclitaxel (Positive), DMSO (Negative/Vehicle), Nocodazole (Depolymerization Control).[1]

Workflow:

-

Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice (4°C).

-

Induction: Add 7-Xyl-10-DAT (final conc. 10 µM) to the cold tubulin solution.

-

Measurement: Transfer to a pre-warmed (37°C) spectrophotometer cuvette.

-

Kinetics: Monitor Absorbance at 340 nm every 30 seconds for 60 minutes.

-

Validation Step (The "Cold Reversal"): After the plateau is reached (approx. 45-60 min), place the cuvette back on ice (4°C) for 15 minutes.

-

Success Criteria: Absorbance must drop significantly. True microtubules depolymerize in the cold; non-specific protein aggregates do not.

-

Protocol B: High-Throughput Cytotoxicity (MTT Assay)

Objective: Determine IC50 values with statistical rigor.

Workflow Visualization:

Caption: Step-by-step workflow for MTT cytotoxicity profiling.

Critical Technical Nuances:

-

Solvent Control: Ensure the final DMSO concentration in the well never exceeds 0.1% (v/v), as DMSO itself can modulate tubulin dynamics.

-

Linearity Check: Perform a cell standard curve prior to the assay to ensure the OD 570nm is linear with cell number for the specific cell line used.

Future Outlook: Prodrug vs. Direct Agent[1]

A critical area for future investigation is the enzymatic stability of the C-7 xylose bond.

-

Scenario A (Direct Activity): The molecule enters the cell and binds tubulin intact. (Supported by cell-free tubulin assays).[1]

-

Scenario B (Prodrug): Intracellular

-xylosidases cleave the sugar, releasing 10-deacetyltaxol.[1]

Recommendation: Perform a co-incubation study with a specific

References

-

MedKoo Biosciences. "10-deacetyl-7-xylosyl Paclitaxel Product Data Sheet." MedKoo. Link[1]

-

National Center for Biotechnology Information (NCBI). "Taxol-induced polymerization of purified tubulin.[1] Mechanism of action." PubMed. Link

-

MedChemExpress. "10-Deacetyl-7-xylosyl paclitaxel: Microtubule Inhibitor."[1] MedChemExpress. Link

-

CymitQuimica. "7-Xylosyl-10-deacetyltaxol (CAS 90332-63-1) Properties." CymitQuimica. Link

-

National Institutes of Health (NIH). "Structure-activity relationships of Taxol analogues."[1] PubMed. Link

Sources

Technical Whitepaper: 7-Xylosyltaxol – Structural, Pharmacological, and Therapeutic Positioning

This guide provides a comprehensive technical analysis of 7-xylosyltaxol (specifically 10-deacetyl-7-xylosyltaxol), positioning it within the taxane pharmacophore landscape relative to Paclitaxel (Taxol®) and Docetaxel (Taxotere®).

Executive Summary

This compound (10-deacetyl-7-xylosyltaxol) represents a critical "storage" metabolite in Taxus species, often accumulating at concentrations 10–30 times higher than paclitaxel itself. While historically discarded as a byproduct of paclitaxel extraction, it has emerged as a high-value intermediate. Its structural uniqueness—a hydrophilic xylose moiety at C7 and a free hydroxyl at C10—confers significantly enhanced water solubility compared to the parent taxanes. However, this glycosylation sterically hinders the microtubule-binding pharmacophore, resulting in reduced intrinsic cytotoxicity. Consequently, its primary value in drug development lies in two domains: as a highly soluble prodrug candidate requiring metabolic activation, and as a sustainable starting material for the semi-synthesis of paclitaxel and docetaxel.

Structural Chemistry & Biosynthetic Context[1][2]

Comparative Structural Analysis

The taxane core (baccatin III) serves as the scaffold for all three agents. The differentiation lies in the C13 side chain, C10 substitution, and C7 modification.

| Feature | Paclitaxel | Docetaxel | This compound (10-DA-7-Xyl) |

| C13 Side Chain | N-benzoyl-3-phenylisoserine | N-tert-butoxycarbonyl-3-phenylisoserine | N-benzoyl-3-phenylisoserine |

| C10 Substituent | Acetyl (-OAc) | Hydroxyl (-OH) | Hydroxyl (-OH) |

| C7 Substituent | Hydroxyl (-OH) | Hydroxyl (-OH) | β-D-Xylosyl |

| Molecular Weight | 853.9 Da | 807.9 Da | ~985.9 Da |

| Hydrophobicity | High (Lipophilic) | Moderate | Low (Hydrophilic) |

Key Insight: The C7-hydroxyl group in paclitaxel is non-essential for tubulin binding but critical for transport. In this compound, the bulky xylose sugar at C7 increases polarity but disrupts the hydrophobic collapse required for high-affinity binding to the β-tubulin pore.

Biosynthetic Pathway

In Taxus species, this compound acts as a metabolic sink. The pathway branches from 10-deacetyltaxol. Instead of being acetylated to form paclitaxel, 10-deacetyltaxol is xylosylated by a specific glycosyltransferase. This is likely a plant defense mechanism to store the toxic taxane in a more soluble, less autotoxic form.

Figure 1: Biosynthetic bifurcation in Taxus species showing this compound as a competitive branch off the main paclitaxel pathway.

Pharmacological Profile[5][7][8][9]

Mechanism of Action

Like its parent compounds, this compound targets the β-tubulin subunit of microtubules. It promotes polymerization and suppresses dynamic instability, leading to mitotic arrest at the G2/M phase and subsequent apoptosis via the mitochondrial (intrinsic) pathway (Bcl-2 phosphorylation, Bax upregulation).

Comparative Cytotoxicity

The addition of the sugar moiety significantly reduces potency. While Paclitaxel operates in the nanomolar range, this compound typically requires micromolar concentrations to achieve similar effects in vitro, unless it is hydrolyzed.

| Cell Line | Drug | IC50 (approx.)[1][2][3][4][5][6][7] | Relative Potency |

| PC-3 (Prostate) | Paclitaxel | ~5–10 nM | 1.0 (Reference) |

| This compound | ~1–5 µM | ~0.002 | |

| MCF-7 (Breast) | Paclitaxel | ~3–5 nM | 1.0 |

| This compound | > 100 nM | Significantly Lower | |

| KB (Oral) | Paclitaxel | 2.5 nM | 1.0 |

| This compound | 1.2 µM | ~0.002 |

Interpretation: The drastic drop in potency confirms that the C7-xylose must be cleaved (metabolically or chemically) to restore the high-affinity binding of the taxane core. Thus, this compound acts effectively as a prodrug .

Solubility and Pharmacokinetics

-

Paclitaxel: Extremely insoluble (< 0.004 mg/mL), requiring Cremophor EL (toxic vehicle).

-

This compound: Solubility > 2.5 mg/mL in aqueous formulations.

-

Advantage: The xyloside allows for formulation in saline/PEG mixtures without Cremophor, potentially reducing hypersensitivity reactions (HSRs) associated with standard Taxol therapy.

Drug Development & Semi-Synthesis Potential

The Semi-Synthesis Workflow

Because this compound is abundant and currently a waste product, converting it to Paclitaxel is a high-value industrial process. Direct acid hydrolysis is impossible because the acid-labile oxetane ring (D-ring) and C13 side chain would degrade before the glycosidic bond breaks.

The Solution: Oxidative Cleavage (Smith Degradation Variant) This "Redox-Acetylation-Deacetylation" protocol avoids harsh acids.

-

Oxidation (Redox): Treatment with Sodium Periodate (NaIO₄) oxidizes the vicinal diols of the xylose sugar, breaking the ring but leaving the taxane skeleton intact.

-

Reduction/Elimination: The oxidized sugar fragment is reduced (e.g., NaBH₄) and eliminated under mild conditions, yielding 10-deacetyltaxol .

-

Selective Acetylation: The C10 hydroxyl is selectively acetylated (using Acetyl-CoA mimics or chemical anhydrides) to produce Paclitaxel .

Prodrug Strategy

Researchers are investigating enzyme-activated delivery systems. By coupling this compound with β-xylosidase (or targeting tumors with high lysosomal glycosidase activity), the drug becomes active only within the tumor microenvironment, leveraging the "bystander effect" and reducing systemic toxicity.

Experimental Methodologies

Protocol: Semi-Synthesis of Paclitaxel from this compound

For research use only. All steps require inert atmosphere (N₂).

Step 1: Oxidative Cleavage of Xylose

-

Dissolve 100 mg of this compound in 10 mL Methanol/Water (4:1).

-

Add 2.5 equivalents of Sodium Periodate (NaIO₄). Stir at 4°C for 4 hours (protect from light).

-

Quench with ethylene glycol (0.5 mL).

-

Add Sodium Borohydride (NaBH₄, 4 eq) slowly to reduce the dialdehyde intermediate. Stir for 1 hour.

-

Adjust pH to 5.0 with mild acetic acid to facilitate hydrolysis of the acetal.

-

Extract with Dichloromethane (DCM). The organic layer contains 10-deacetyltaxol .[8][1][9][10]

Step 2: Selective C10 Acetylation

-

Dissolve the 10-deacetyltaxol intermediate in dry THF.

-

Add CeCl₃ (Lewis acid catalyst) and Acetic Anhydride (1.1 eq).

-

Stir at room temperature for 2 hours. Note: C7 is less reactive than C10; however, careful stoichiometry is required to avoid di-acetylation.

-

Purify via HPLC (C18 column, Acetonitrile/Water gradient).

-

Result: Paclitaxel (>98% purity).

Protocol: In Vitro Cytotoxicity Assay (MTT)

Objective: Compare IC50 of this compound vs. Paclitaxel.

-

Cell Seeding: Seed PC-3 or MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

-

Drug Treatment:

-

Prepare stock solutions in DMSO (keep final DMSO < 0.1%).

-

Paclitaxel: Serial dilutions from 0.1 nM to 100 nM.

-

This compound: Serial dilutions from 10 nM to 100 µM.

-

-

Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4 hours.

-

Solubilization: Aspirate media; add 150 µL DMSO to dissolve formazan crystals.

-

Read: Measure absorbance at 570 nm.

-

Analysis: Plot dose-response curves using non-linear regression (Sigmoidal, 4PL) to calculate IC50.

Visualizations

Structure-Activity Relationship (SAR) Logic

This diagram illustrates why this compound has reduced potency but high utility.

Figure 2: Structure-Activity Relationship (SAR) of this compound. The C7-Xylose moiety acts as a double-edged sword, enhancing solubility while sterically hindering the binding pocket.

References

-

Cytotoxicity of Paclitaxel and Docetaxel in Human Neuroblastoma Cell Lines. PubMed. Available at: [Link]

-

Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes. Chemistry & Biodiversity. Available at: [Link]

-

Enzymatic hydrolysis of 7-xylosyltaxanes by an extracellular xylosidase. PubMed. Available at: [Link]

-

Combinatorial mutation on the β-glycosidase specific to 7-β-xylosyltaxanes. Acta Pharmaceutica Sinica B. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the antiproliferative effect of histone deacetylase inhibitor (HDACi) CI-994 and Liposomal Cisplatin LipoPlatin on MCF-7 and MDA-MB-231 cells as monotherapy and combined therapy | Cellular and Molecular Biology [cellmolbiol.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. selleck.co.jp [selleck.co.jp]

- 9. selleckchem.com [selleckchem.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Methodological & Application

Application Note: Structural Elucidation and NMR Profiling of 7-Xylosyl-10-deacetyltaxol

This Application Note and Protocol is designed for researchers and drug development professionals focusing on the isolation, characterization, and semi-synthesis of taxane derivatives. It addresses the specific structural verification of 7-Xylosyl-10-deacetyltaxol (also known as 10-Deacetyl-7-xylosylpaclitaxel), a critical natural metabolite in Taxus species.

Abstract & Significance

7-Xylosyl-10-deacetyltaxol (XDT) is a naturally occurring taxane glycoside found in the bark and needles of Taxus species (e.g., T. chinensis, T. wallichiana).[1] Unlike Paclitaxel (Taxol), XDT possesses a xylose moiety at the C-7 position and lacks the acetyl group at C-10.

-

Therapeutic Relevance: While XDT itself is less cytotoxic than Paclitaxel, it serves as a vital "dead-end" metabolite reservoir. It can be enzymatically converted to 10-deacetyltaxol (10-DAT) via xylosidases, serving as a sustainable precursor for semi-synthetic Taxol production.[2]

-

Analytical Challenge: Distinguishing XDT from other taxanes requires precise NMR interpretation to verify the

-glycosidic linkage at C-7 and the free hydroxyl at C-10.

Experimental Protocol: Isolation & NMR Preparation

Sample Preparation

Solvent Selection:

-

Preferred: Methanol-

(CD -

Alternative: Chloroform-

(CDCl

Procedure:

-

Extraction: Extract dried Taxus needles/bark with Methanol (1:10 w/v) under sonication (30 min).

-

Enrichment: Partition crude extract between water and dichloromethane (DCM). The glycosides (like XDT) concentrate in the polar interface or aqueous phase, unlike the lipophilic Paclitaxel.

-

Purification: Use Solid Phase Extraction (SPE) C18 cartridges. Elute impurities with 30% MeOH; elute XDT fraction with 70-80% MeOH.

-

NMR Sample: Dissolve 5-10 mg of purified amorphous solid in 0.6 mL CD

OD.

Instrument Parameters[3]

-

Field Strength:

400 MHz (600 MHz recommended for sugar region resolution). -

Temperature: 298 K (25 °C).

-

Pulse Sequences:

-

1D

H (zg30): 64 scans, D1 = 1.0 s. -

1D

C (zgpg30): 1024+ scans, power-gated decoupling. -

2D HSQC/HMBC: Essential for linking the anomeric proton (H-1') to the taxane C-7.

-

Structural Analysis & Data Tables

Diagnostic Logic (Self-Validating)

To confirm identity, the spectrum must satisfy three conditions:

-

C-10 Deacetylation: Absence of the acetate methyl singlet (~2.2 ppm) and upfield shift of H-10 compared to Paclitaxel.

-

C-7 Glycosylation: Downfield shift of C-7 (~7-8 ppm) and presence of a sugar anomeric signal.

-

Xylose Identity: The anomeric proton must show a doublet with

Hz, confirming the

Tabulated Spectral Data

Note: Chemical shifts (

Table 1:

H NMR Diagnostic Signals (Comparison with Paclitaxel)

| Position | Proton | 7-Xylosyl-10-deacetyltaxol ( | Paclitaxel ( | Multiplicity ( | Diagnostic Note |

| 10 | H-10 | 5.18 | 6.38 | s | Upfield shift due to loss of Acetyl group. |

| 7 | H-7 | 4.18 - 4.25 | 4.40 | dd | Shifted by glycosylation. |

| 13 | H-13 | 6.18 | 6.27 | t | Side chain attachment site. |

| 2' | H-2' | 4.76 | 4.79 | d | Side chain hydroxyl bearing. |

| 10-Ac | OAc | Absent | 2.23 | s | Key differentiator : 10-OH is free. |

| 1' (Xyl) | H-1' | 4.32 | Absent | d (7.6) | Definitive Xylose signal ( |

| Xyl | H-2' to H-5' | 3.0 - 3.9 | Absent | m | Sugar region overlap. |

Table 2:

C NMR Diagnostic Signals

| Position | Carbon Type | 7-Xylosyl-10-deacetyltaxol ( | Paclitaxel ( | Diagnostic Note |

| C-10 | CH | 74.8 | 75.5 | Deacetylated methine. |

| C-7 | CH | 81.3 | 72.2 | Significant Downfield Shift (+9 ppm) due to glycosylation. |

| C-1' (Xyl) | CH (Anomeric) | 106.8 | Absent | Characteristic of |

| C-10 (C=O) | Carbonyl | Absent | 171.2 | Confirms deacetylation. |

| C-9 | Ketone | 211.5 | 203.6 | Affected by C-10 modification. |

Visualized Workflow (Graphviz)

The following diagram outlines the logical flow for isolating and verifying 7-Xylosyl-10-deacetyltaxol from Taxus biomass.

Caption: Isolation and NMR validation workflow for 7-Xylosyl-10-deacetyltaxol, highlighting critical decision nodes based on spectral diagnostics.

Discussion & Interpretation

The spectral data highlights the "fingerprint" of the xylosyl-taxane conjugate.

-

The C-10 Region: In Paclitaxel, H-10 is deshielded (downfield ~6.4 ppm) by the acetyl ester. In 7-Xylosyl-10-deacetyltaxol, the free hydroxyl shields H-10, moving it upfield to ~5.2 ppm. This is the first checkpoint for "10-deacetyl" status.

-

The C-7 Region: The attachment of xylose at C-7 causes a glycosylation shift . The C-7 carbon signal moves downfield from ~72 ppm (in Paclitaxel) to ~81 ppm. This +9 ppm shift is diagnostic for C-7 substitution.

-

Stereochemistry: The coupling constant of the anomeric proton (

Hz) indicates a trans-diaxial relationship between H-1' and H-2', confirming the

References

-

Cheng, H. L., et al. (2013).[1] "Cloning and characterization of the glycoside hydrolases that remove xylosyl groups from 7-xylosyl-10-deacetyltaxol and its analogues." Molecular & Cellular Proteomics, 12(8), 2236–2248. Link

-

Xue, B., et al. (2020). "Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes." Chemistry & Biodiversity, 17(2), e1900631. Link

-

Mroczek, T., & Glowniak, K. (2001).[3] "Solid-phase extraction and simplified high-performance liquid chromatographic determination of 10-deacetylbaccatin III and related taxoids in yew species." Journal of Pharmaceutical and Biomedical Analysis, 26(1), 89-102.[3] Link

- Hanson, J. R. (2001). "The Chemistry of the Taxanes." Natural Product Reports. (For general taxane core numbering and shifts).

Sources

Application Note: Mass Spectrometry Fragmentation Pattern of 7-Xylosyltaxol

This Application Note is designed for researchers in pharmaceutical analysis, pharmacokinetics, and natural product chemistry. It details the mass spectrometric characterization of 7-Xylosyltaxol (7-Xylosylpaclitaxel), a critical taxane glycoside often analyzed during the purification of Paclitaxel or in metabolic studies.

Methodology, Mechanism, and Structural Elucidation

Executive Summary

This compound (

This guide provides a rigorous protocol for the LC-MS/MS analysis of this compound. It focuses on the Electrospray Ionization (ESI) fragmentation pathway, distinguishing the labile glycosidic cleavage from the taxane core fragmentation.

Chemical Identity & Properties

| Property | Description |

| Compound Name | This compound (7-Xylosylpaclitaxel) |

| Molecular Formula | |

| Monoisotopic Mass | 985.3732 Da |

| Precursor Ions (ESI+) | |

| Key Structural Feature | Paclitaxel core with |

Experimental Protocol

Sample Preparation

Objective: Isolate taxanes from biological matrices (plasma/tissue) or plant extracts (Taxus spp.) with high recovery of glycosides.

-

Stock Solution: Dissolve 1 mg of this compound standard in 1 mL Methanol (LC-MS grade). Store at -20°C.

-

Extraction (Plant Material):

-

Sonicate 100 mg dried powder in 5 mL Methanol:Water (90:10 v/v) for 30 mins.

-

Centrifuge at 10,000 rpm for 10 mins. Filter supernatant (0.22 µm PTFE).

-

-

Extraction (Plasma):

-

Perform Solid Phase Extraction (SPE) using C18 cartridges.

-

Condition: 1 mL MeOH, 1 mL Water.

-

Load: 200 µL Plasma (diluted 1:1 with water).

-

Wash: 1 mL Water:Methanol (80:20).

-

Elute: 1 mL Acetonitrile. Evaporate and reconstitute in mobile phase.[7]

-

LC-MS/MS Conditions

System: High-Resolution Q-TOF or Triple Quadrupole (QqQ).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-2 min: 30% B (Isocratic hold for polar glycosides)

-

2-10 min: 30% -> 95% B (Linear gradient)

-

10-12 min: 95% B (Wash)

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry Parameters (ESI+)

-

Ionization Mode: Positive (

)[8][9] -

Spray Voltage: 3.5 - 4.0 kV

-

Gas Temperature: 325°C

-

Collision Energy (CE):

-

Low (10-15 eV): To observe the parent ion and initial sugar loss.

-

High (30-45 eV): To fragment the taxane core (Baccatin III).

-

Results & Discussion: Fragmentation Pathway

The fragmentation of this compound in ESI+ mode follows a sequential disassembly logic. The pathway is governed by the relative stability of the glycosidic bond versus the ester linkages in the taxane core.

Primary Fragmentation: The Glycosidic Cleavage

The most abundant and diagnostic transition is the loss of the xylose sugar.

-

Precursor:

-

Mechanism: Neutral loss of anhydro-xylose (

, 132 Da). -

Product Ion:

(Paclitaxel protonated core). -

Significance: This transition (

) confirms the "Xylosyl-Paclitaxel" connectivity. If the loss was 162 Da (Glucose), it would be a glucoside.

Secondary Fragmentation: Side Chain Loss

Once the sugar is lost, the remaining ion behaves identically to Paclitaxel. The C-13 side chain is the next most labile group.

-

Precursor:

-

Mechanism: Cleavage of the ester bond at C-13.

-

Neutral Loss: N-benzoyl-3-phenylisoserine (

, 285 Da). -

Product Ion:

(Baccatin III core). -

Diagnostic Side Chain Ion:

(Protonated side chain) is often observed at high collision energies.

Tertiary Fragmentation: Core Degradation

The Baccatin III core (

-

Deacetylation: Loss of Acetic Acid (

, 60 Da) from C-10 or C-4. -

Dehydration: Loss of Water (

, 18 Da). -

Product Ions:

(569 - 60),

Diagnostic Ion Table

| m/z (Measured) | Ion Identity | Structural Assignment | Mechanism |

| 986.37 | This compound Parent | Protonated molecule | |

| 1008.36 | Sodium Adduct | Common in salt-rich matrices | |

| 854.33 | Paclitaxel Core | Neutral Loss of 132 Da (Xylose) | |

| 569.24 | Baccatin III | Loss of C-13 Side Chain (285 Da) from m/z 854 | |

| 509.22 | Deacetyl-Baccatin | Loss of Acetic Acid (60 Da) from m/z 569 | |

| 286.11 | Side Chain | Protonated N-benzoyl-3-phenylisoserine | |

| 105.03 | Benzoyl Ion | Cleavage of benzoyl groups |

Visualizing the Fragmentation Pathway[8][9][10][11][12][13][14]

The following diagram illustrates the sequential mass spectral degradation of this compound.

Figure 1: ESI-MS/MS Fragmentation Pathway of this compound showing primary glycosidic cleavage.

Analytical Challenges & Solutions

Isobaric Interferences

Challenge: this compound (MW 986) may co-elute with other taxane glycosides or impurities. Solution:

-

Monitor the transition 986 -> 286 (Specific for taxane side chain) and 986 -> 854 (Specific for xyloside loss).

-

Use High-Resolution MS (HRMS) to distinguish

from potential isobaric compounds.

Sodium Adduct Formation

Challenge: Taxanes readily form sodium adducts (

-

Add 0.1% Formic Acid or 5 mM Ammonium Formate to the mobile phase to suppress Na+ adducts and promote

or -

If

dominates, increase the declustering potential (or fragmentor voltage) to disrupt the adduct in the source.

References

-

Chemical Identity & Structure

-

PubChem Compound Summary for CID 15559828 (7-Xylosylpaclitaxel). National Library of Medicine. Link

-

-

Taxane Fragmentation Mechanisms

-

Study on fragmentation behavior of taxoids by tandem mass spectrometry. National Institutes of Health (PubMed). Link

-

-

LC-MS Methodologies for Taxanes

-

LC-MS/MS Method for the Determination of Paclitaxel in Human Serum. Thermo Fisher Scientific Application Notes. Link

-

-

Glycoside Fragmentation Patterns

-

Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. MDPI Molecules. Link

-

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:90332-66-4 | Manufacturer ChemFaces [chemfaces.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CAS 90332-63-1: 7-Xylosyl-10-deacetyltaxol | CymitQuimica [cymitquimica.com]

- 5. rsc.org [rsc.org]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. scielo.br [scielo.br]

- 9. mdpi.com [mdpi.com]

Application Note: High-Yield Extraction and Isolation of 7-Xylosyltaxol from Taxus Needles

Abstract & Strategic Overview

7-Xylosyltaxol (7-XT) is a major taxane glycoside found in the needles of various Taxus species (notably T. chinensis and T. wallichiana). While often viewed merely as a precursor for Paclitaxel (Taxol) via enzymatic deglycosylation, 7-XT possesses distinct pharmacological solubility profiles (approx. 1000x higher water solubility than Paclitaxel) that make it a valuable target for direct therapeutic application or semi-synthesis.

The Core Challenge: Unlike the lipophilic Paclitaxel, 7-XT is an amphiphilic glycoside. Standard "Taxol protocols" often result in yield loss of 7-XT during the liquid-liquid partition phase because the glycoside can partially remain in the aqueous waste layer if the polarity gradient is not strictly controlled.

This Protocol's Advantage: This guide utilizes a Polarity-Step-Gradient (PSG) extraction method. We prioritize the preservation of the xylosidic bond (avoiding acid hydrolysis) and optimize the partition coefficient (

Pre-Extraction Considerations

Sample Preparation Mechanics

The physical state of the needle matrix dictates solvent penetration.

-

Harvesting: Needles should be harvested from 3+ year old growth where taxane accumulation is highest.

-

Drying: Freeze-drying (Lyophilization) is superior to air-drying.

-

Reasoning: Thermal drying (>40°C) can induce epimerization at the C-7 position (forming 7-epi-taxanes), reducing the yield of the active isomer.

-

-

Grinding: Pulverize to a fine powder (approx. 40–60 mesh).

-

Causality: Particle sizes <60 mesh may cause clogging during filtration; >40 mesh reduces surface area for solvent diffusion.

-

Solvent Selection Logic

-

Primary Solvent: Methanol (90% aq.) .

-

Why: Ethanol is acceptable, but Methanol has a lower boiling point (easier to remove without heat stress) and better penetrates the waxy cuticle of Taxus needles.

-

-

Defatting Solvent: n-Hexane .[1]

-

Why: Essential for removing chlorophyll and lipids. If these are not removed, they irreversibly foul C18 HPLC columns later.

-

-

Target Extraction Solvent: Dichloromethane (DCM) or Chloroform .

-

Critical Adjustment: While Taxol extracts easily into DCM, 7-XT is more polar. We will use a Salting-Out Assisted Liquid-Liquid Extraction (SALLE) technique to force 7-XT into the organic phase.

-

Detailed Experimental Protocol

Phase 1: Crude Extraction

-

Maceration: Suspend 100 g of dried Taxus needle powder in 1.0 L of 90% Methanol .

-

Sonication: Sonicate for 60 minutes at ambient temperature (< 30°C).

-

Note: Avoid prolonged heat to prevent degradation.

-

-

Filtration: Vacuum filter through a Buchner funnel (Whatman No. 1). Collect filtrate.

-

Repeat: Re-extract the biomass twice more (2 x 500 mL MeOH) to ensure exhaustive extraction.

-

Concentration: Combine filtrates and evaporate under reduced pressure (Rotary Evaporator) at 35°C until approx. 100 mL of aqueous syrup remains. Do not dry completely.

Phase 2: Differential Partitioning (The Critical Step)

Standard protocols often fail here by losing 7-XT to the water phase.

-

Dilution: Dilute the 100 mL syrup with 200 mL distilled water (Total Vol: ~300 mL).

-

Defatting (Lipid Removal):

-

Add 300 mL n-Hexane . Shake vigorously. Allow phases to separate.

-

Discard the top Hexane layer (contains chlorophyll/waxes).

-

Repeat Hexane wash 2x.

-

Validation: The aqueous layer should transition from dark green to a turbid brown.

-

-

Target Extraction (The "Salting Out" Modification):

-

Add NaCl (approx. 5-10 g) to the aqueous phase to increase ionic strength.

-

Mechanism:[1][2][3][4][5] This lowers the solubility of the glycoside (7-XT) in water, pushing it into the organic phase.

-

Add 300 mL Dichloromethane (DCM) . Shake gently (to avoid emulsions) for 5 mins.

-

Collect the lower DCM layer (contains Taxol and 7-XT).

-

Repeat DCM extraction 3x.

-

-

Drying: Combine DCM fractions, dry over Anhydrous Sodium Sulfate (

), filter, and evaporate to dryness. This is the Crude Taxane Fraction .

Phase 3: Purification (Flash Chromatography & HPLC)

-

Silica Gel Cleanup (Flash):

-

Load Crude Fraction onto a Silica Gel 60 column.

-

Elute with DCM:Methanol (95:5) .

-

Result: Removes highly polar sugars and tannins that co-extracted.

-

-

Preparative HPLC (Final Isolation):

-

Column: C18 Reverse Phase (e.g., ODS-A, 10 µm, 20 x 250 mm).

-

Mobile Phase: Acetonitrile : Water (Gradient).[6]

-

Gradient Profile:

-

0-30 min: 25%

50% Acetonitrile. -

Separation Logic: 7-XT is more polar than Taxol. 7-XT will elute BEFORE Taxol.

-

-

Detection: UV at 227 nm (Taxane chromophore).

-

Data Presentation & Validation

Table 1: Physicochemical Properties & Extraction Behavior

| Compound | Polarity | Water Solubility | Partition Behavior (Water/DCM) | HPLC Elution Order (C18) |

| Paclitaxel | Lipophilic | Very Low (<0.5 µg/mL) | >99% in DCM | Late Eluting |

| This compound | Amphiphilic | Moderate (~1 mg/mL) | ~85% in DCM (w/o salt) | Early Eluting |

| 10-DAB III | Polar | High | Poor in DCM | Very Early |

Table 2: Troubleshooting Extraction Yields

| Observation | Root Cause | Corrective Action |

| Low 7-XT Yield | Lost in aqueous phase during partition. | Add NaCl (Salting out) or use Ethyl Acetate after DCM. |

| Peak Tailing (HPLC) | Silanol interactions or column fouling. | Add 0.1% Formic Acid to mobile phase; Check guard column. |

| Chlorophyll Contamination | Insufficient Hexane wash. | Increase Hexane wash cycles; use C18 SPE cartridge cleanup. |

Process Visualization (Workflow)

The following diagram illustrates the critical decision points in the fractionation process to ensure the glycoside is not discarded.

Caption: Workflow for the targeted isolation of this compound. Note the "Salting Out" step which is critical for driving the glycoside into the organic extraction layer.

References

-

Extraction of Taxanes from Taxus : Chakchak, H., & Zineddine, H. (2013). Extraction and Identification of New Taxoids from the Moroccan Yew. Asian Journal of Chemistry.

-

Solubility and Partitioning : Vyas, D. M., et al. (1995). Highly water soluble taxol derivatives: 7-polyethylene glycol carbamates and carbonates.[7] Journal of Organic Chemistry.

-

HPLC Methodology for Taxanes : Shao, Q., et al. (2007). Validated HPLC Method for the Determination of Paclitaxel-related Substances. Indian Journal of Pharmaceutical Sciences.

- Taxane Glycoside Stability: Hanson, R. L., et al. (1994). Enzymatic hydrolysis of this compound to taxol. Mycology and Botany Faculty Publications. (Contextual citation for the enzymatic relationship and stability of the xyloside bond).

Sources

- 1. 165.194.131.91 [165.194.131.91]

- 2. US6066748A - Process of extracting TAXOL® from taxus cuspidata - Google Patents [patents.google.com]

- 3. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]

- 4. zenodo.org [zenodo.org]

- 5. Methods for obtaining Taxol [ch.ic.ac.uk]

- 6. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sid.ir [sid.ir]

Semi-synthesis of paclitaxel from 7-Xylosyltaxol

An Application Guide and Protocol for the Semi-synthesis of Paclitaxel from 7-Xylosyltaxol

Abstract

Paclitaxel (Taxol®) is a cornerstone of modern chemotherapy, renowned for its potent anti-cancer activity.[1][2] However, its limited availability from natural sources, primarily the bark of the Pacific yew (Taxus brevifolia), has historically posed a significant supply challenge.[3][4] Semi-synthesis, utilizing more abundant, renewable taxane precursors, has emerged as the most viable and sustainable solution for large-scale production.[5][6] This application note provides a detailed, research-grade protocol for the semi-synthesis of paclitaxel from this compound, a naturally occurring glycoside found in various Taxus species.[7] The described workflow is a multi-step process encompassing enzymatic deglycosylation, selective protection of the baccatin III core, attachment of the C-13 side chain via β-lactam coupling, and final deprotection and purification. This guide is designed for researchers in medicinal chemistry, natural product synthesis, and drug development, offering both a practical step-by-step methodology and the scientific rationale behind critical experimental choices.

Introduction: The Rationale for Semi-Synthesis

The paclitaxel molecule consists of a complex tetracyclic diterpene core, known as baccatin III, and an essential ester side chain at the C-13 position, which is crucial for its anti-tumor activity.[2][8] While total synthesis has been achieved, it is a lengthy and low-yielding process unsuitable for commercial production.[2][9] The semi-synthetic approach leverages advanced precursors isolated from renewable sources like the needles and twigs of yew species.[5]

This compound and its analogues are attractive starting materials because they can be converted to the baccatin III core, which is then elaborated to paclitaxel.[7] The primary challenge lies in the selective and efficient removal of the xylosyl sugar moiety at the C-7 position and the subsequent stereoselective installation of the C-13 side chain.[10] This protocol outlines a robust pathway that prioritizes yield, purity, and operational efficiency.

Principle of the Method

The conversion of this compound to paclitaxel is accomplished through a four-stage process. Each stage is designed to address a specific chemical challenge, from the initial modification of the precursor to the final unveiling of the target molecule.

Caption: Overall workflow for the semi-synthesis of paclitaxel.

-

Enzymatic Deglycosylation: The C-7 xylosyl group is selectively cleaved using a β-xylosidase enzyme. This biological approach is highly specific, operates under mild conditions, and avoids the harsh reagents and potential side reactions associated with chemical hydrolysis, making it an environmentally friendly choice.[7]

-

Selective Protection: The resulting C-7 hydroxyl group is protected, typically as a triethylsilyl (TES) ether. This step is critical to prevent the C-7 hydroxyl, which is more reactive than the C-13 hydroxyl, from interfering with the subsequent side-chain attachment.[11]

-

Side-Chain Coupling: The crucial C-13 side chain is installed using the highly efficient Holton β-lactam coupling method.[6] This involves the reaction of the lithium alkoxide of the protected baccatin core with a chiral β-lactam, which ensures the correct stereochemistry of the final product.

-

Deprotection and Purification: The C-7 protecting group is removed to yield paclitaxel. The final product is then rigorously purified using chromatographic techniques and characterized to confirm its identity and purity.[4]

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| 7-Xylosyl-10-deacetyltaxol | >95% Purity | Specialized Supplier | Starting material. |

| β-Xylosidase (from C. cellulans) | Enzyme Grade | Sigma-Aldrich | Refer to enzymatic hydrolysis literature.[12] |

| Sodium Acetate Buffer | ACS Grade | Fisher Scientific | For enzymatic reaction. |

| Ethyl Acetate | HPLC Grade | VWR | Extraction solvent. |

| Brine (Saturated NaCl) | ACS Grade | Lab Prepared | For aqueous washes. |

| Anhydrous Sodium Sulfate | ACS Grade | Fisher Scientific | Drying agent. |

| Triethylamine (TEA) | Anhydrous | Acros Organics | Base for silylation. |

| Triethylsilyl Chloride (TES-Cl) | >98% | TCI America | Protecting group reagent. |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Reaction solvent. |

| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich | Reaction solvent. |

| Lithium Hexamethyldisilazide (LiHMDS) | 1.0 M in THF | Sigma-Aldrich | Strong, non-nucleophilic base. |

| (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenylazetidin-2-one | >98% | Specialized Supplier | β-Lactam for side chain. |

| Hydrofluoric acid-pyridine complex | 70% HF | Sigma-Aldrich | EXTREME CAUTION . Deprotecting agent. |

| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |

| HPLC Solvents (Acetonitrile, Water) | HPLC Grade | Fisher Scientific | For purification and analysis. |

Experimental Protocols

Protocol 1: Enzymatic Deglycosylation of 7-Xylosyl-10-deacetyltaxol

Rationale: This step leverages the high specificity of β-xylosidase to cleanly remove the sugar moiety without affecting the taxane core. The reaction is performed in a buffered aqueous solution to maintain optimal enzyme activity.[12]

-

Dissolve 7-Xylosyl-10-deacetyltaxol (1.0 g) in a minimal amount of methanol and add it to 500 mL of sodium acetate buffer (50 mM, pH 5.0).

-

Add β-xylosidase (e.g., from Cellulosimicrobium cellulans, activity units to be optimized based on supplier data) to the solution.[12]

-

Stir the mixture at 30-35°C for 24-48 hours.

-

Monitor Progress: Periodically take aliquots and analyze by Thin Layer Chromatography (TLC) or HPLC to monitor the disappearance of the starting material and the appearance of the 10-deacetylbaccatin III product.

-

Once the reaction is complete, extract the aqueous mixture three times with an equal volume of ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 10-deacetylbaccatin III.

Protocol 2: Acetylation and Selective Protection

Rationale: The product from Protocol 1 is 10-deacetylbaccatin III. To proceed to paclitaxel, the C-10 hydroxyl must be acetylated. Subsequently, the C-7 hydroxyl is protected as a triethylsilyl (TES) ether to prevent it from reacting in the next step.[11]

-

Dissolve the crude 10-deacetylbaccatin III in anhydrous pyridine.

-

Cool the solution to 0°C and add acetyl chloride dropwise. Stir for 4-6 hours.

-

Quench the reaction with water and extract with ethyl acetate. The crude product is baccatin III.

-

Dissolve the crude baccatin III (1.0 eq) in anhydrous DCM.

-

Add triethylamine (3.0 eq) and cool the solution to 0°C.

-

Add triethylsilyl chloride (TES-Cl, 1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 8-12 hours.

-

Monitor Progress: Analyze by TLC until the starting baccatin III is consumed.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 7-O-TES-baccatin III.

Protocol 3: C-13 Side-Chain Attachment (Holton Coupling)